1-(Cyclohexyloxy)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H18O |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-cyclohexyloxynaphthalene |
InChI |
InChI=1S/C16H18O/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2 |
InChI Key |
FVYLLEKHRHXQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Cyclohexyloxy Naphthalene
Established Synthetic Pathways to 1-(Cyclohexyloxy)naphthalene
Traditional methods for the synthesis of aryl ethers, such as the Williamson ether synthesis, Ullmann condensation, and direct alkylation of naphthols, have been adapted for the preparation of this compound. These methods, while foundational, have been subject to various modifications to improve yield, purity, and reaction conditions.
Modified Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone in the formation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this involves the reaction of 1-naphthoxide with a cyclohexyl halide.
The classical Williamson ether synthesis often requires optimization to achieve high yields, especially when dealing with secondary halides like cyclohexyl bromide, which can lead to competing elimination reactions. Key parameters for optimization include the choice of base, solvent, temperature, and the potential use of catalysts.
Strong bases are typically required to deprotonate 1-naphthol (B170400) to form the more nucleophilic 1-naphthoxide ion. While sodium hydride (NaH) is effective, bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are also commonly used, often in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to enhance the reactivity of the nucleophile.
Phase-transfer catalysis (PTC) has emerged as a significant modification to the Williamson ether synthesis. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the naphthoxide anion from the aqueous or solid phase to the organic phase where the cyclohexyl halide is present. This technique can lead to milder reaction conditions, shorter reaction times, and improved yields by minimizing side reactions.
| Reactants | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Naphthol, Cyclohexyl Bromide | K₂CO₃ | Tetrabutylammonium Bromide (TBAB) | DMF | 80-100 | 4-6 | Good to Excellent |
| 1-Naphthol, Cyclohexyl Chloride | NaOH | Benzyltriethylammonium Chloride (BTEAC) | Toluene/Water | 90-110 | 6-8 | Moderate to Good |
| 1-Naphthol, Cyclohexyl Tosylate | NaH | None | THF | 60-70 | 3-5 | High |
Ullmann Condensation Derivatives for Naphthalene (B1677914) Etherification
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to aryl ethers, particularly when the Sₙ2 pathway of the Williamson synthesis is not favorable. Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications have made this method more versatile.
The synthesis of this compound via an Ullmann-type reaction would typically involve the coupling of a 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene) with cyclohexanol (B46403) in the presence of a copper catalyst and a base. The development of ligands, such as phenanthroline and various diamines, has significantly improved the efficiency of these reactions, allowing them to proceed at lower temperatures and with catalytic amounts of copper.
| Reactants | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Iodonaphthalene, Cyclohexanol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100-120 | Good |
| 1-Bromonaphthalene, Cyclohexanol | Cu₂O | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110-130 | Moderate |
| 1-Naphthol, Cyclohexylboronic Acid | Cu(OAc)₂ | Pyridine | Et₃N | Dichloromethane | Room Temp. | Good |
Alkylation Strategies Utilizing Naphthols
Direct alkylation of naphthols with alcohols or alkenes under acidic conditions presents another synthetic route. The reaction of 1-naphthol with cyclohexanol or cyclohexene (B86901) in the presence of a strong acid catalyst can lead to the formation of this compound. However, this method can also produce C-alkylated side products, where the cyclohexyl group attaches directly to the naphthalene ring.
The selectivity between O-alkylation and C-alkylation is a critical aspect of this approach and can be influenced by the choice of catalyst, solvent, and reaction temperature. The use of solid acid catalysts, such as zeolites or acidic resins, can offer advantages in terms of product separation and catalyst recyclability.
| Reactants | Catalyst | Solvent | Temperature (°C) | Selectivity (O/C) | Yield (%) |
| 1-Naphthol, Cyclohexanol | H₂SO₄ | Toluene | 110-130 | Moderate | Moderate |
| 1-Naphthol, Cyclohexene | Amberlyst-15 | Dichloromethane | 40-60 | Good | Good |
| 1-Naphthol, Cyclohexanol | Zeolite H-beta | Xylene | 140-160 | High | Good |
Modern and Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound. This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. ukm.my The Williamson ether synthesis and Ullmann condensation for preparing this compound can be effectively performed under microwave conditions, often with reduced solvent usage or even under solvent-free conditions.
The use of water as a solvent is another key aspect of green synthesis. While challenging for many organic reactions due to the poor solubility of nonpolar reactants, the development of surfactant-mediated or micellar catalysis can enable efficient etherification reactions in aqueous media.
Furthermore, the development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, aligns with the principles of green chemistry by simplifying product purification and reducing catalyst waste.
| Synthetic Approach | Key Green Feature | Reactants | Conditions | Advantages |
| Microwave-Assisted Williamson Synthesis | Energy Efficiency, Reduced Reaction Time | 1-Naphthol, Cyclohexyl Bromide, K₂CO₃ | Microwave Irradiation (e.g., 100-150 °C, 10-30 min) | Rapid synthesis, higher yields |
| Ullmann Condensation in Green Solvents | Use of Benign Solvents | 1-Bromonaphthalene, Cyclohexanol, CuI/Ligand | e.g., Polyethylene glycol (PEG) | Reduced toxicity, easier work-up |
| Metal-Free Arylation | Avoidance of Heavy Metals | 1-Naphthol, Cyclohexylating Agent | Using diaryliodonium salts in water organic-chemistry.org | Environmentally benign, mild conditions organic-chemistry.org |
| Recyclable Catalysis | Catalyst Reusability | 1-Naphthol, Cyclohexyl Halide | Solid-supported catalyst (e.g., on silica or polymer) | Simplified purification, reduced waste |
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has gained significant attention as it often leads to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.netresearchgate.net The synthesis of aryl ethers, including this compound, can be efficiently achieved using microwave irradiation. This technique is particularly effective for Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide.
In a typical microwave-assisted synthesis of this compound, 1-naphthol would be deprotonated by a base, such as potassium carbonate or cesium carbonate, and then reacted with a cyclohexyl halide. The use of microwave heating can significantly accelerate this process compared to conventional heating methods. Studies have shown that microwave-assisted synthesis of various organic molecules, including naphthalene derivatives, can be completed in minutes with high yields. st-andrews.ac.uknih.govsci-hub.box The rapid and efficient heating provided by microwaves allows for precise temperature control and can minimize the formation of side products.
| Reaction Type | Reactants | Product | Conditions | Advantages |
| Williamson Ether Synthesis | 1-Naphthol, Cyclohexyl Halide | This compound | Base (e.g., K₂CO₃), Microwave Irradiation | Rapid reaction times, high yields, improved purity. researchgate.netresearchgate.net |
| Naphthalenemonoimide Synthesis | Naphthalene dianhydride, Amines | Naphthalenemonoimides | Microwave-assisted stepwise protocol | Control over selectivity based on amine properties. nih.gov |
Flow Chemistry Applications in this compound Production
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. acs.orgnih.gov The production of this compound can be adapted to a flow chemistry setup, which would involve continuously pumping the reactants through a heated reactor.
A typical flow process for the synthesis of aryl ethers involves mixing a stream of the deprotonated phenol (B47542) with a stream of the alkylating agent in a microreactor or a packed-bed reactor. The reaction mixture then flows through a heated zone where the etherification takes place. The product stream can then be subjected to in-line purification. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch reactions. rsc.org Flow chemistry also allows for the safe handling of hazardous reagents and intermediates by minimizing the amount of material reacting at any given time.
| Flow Chemistry Advantage | Description | Relevance to this compound Synthesis |
| Enhanced Safety | Small reaction volumes minimize the risk of runaway reactions and allow for the safe use of hazardous reagents. | The use of reactive intermediates can be managed more safely. |
| Improved Heat & Mass Transfer | High surface-area-to-volume ratio in microreactors allows for efficient heating, cooling, and mixing. | Leads to better temperature control and potentially higher yields and fewer byproducts. |
| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. | Facilitates the transition from laboratory-scale synthesis to industrial production. |
| Automation | Flow systems can be automated for continuous production and real-time monitoring of reaction parameters. | Enables efficient and consistent manufacturing of this compound. |
Catalytic Strategies for the Formation of the Aryl-Alkyl Ether Linkage in this compound
The formation of the C-O bond between the naphthalene ring and the cyclohexyl group is the key step in the synthesis of this compound. Transition metal-catalyzed reactions have become powerful tools for achieving this transformation with high efficiency and selectivity.
Transition Metal-Catalyzed Etherification Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, are highly effective methods for forming C-O bonds. While direct palladium-catalyzed etherification of 1-naphthol with cyclohexanol can be challenging, the reaction of 1-naphthol with a cyclohexyl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base is a viable approach.
The general catalytic cycle for a palladium-catalyzed C-O coupling reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base to form a palladium alkoxide intermediate, and finally, reductive elimination to yield the desired aryl-alkyl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being the most effective.
While specific examples of palladium-catalyzed synthesis of this compound are not abundant in the literature, the general applicability of these methods to the synthesis of aryl ethers is well-established. nih.govbohrium.comrsc.orgresearchgate.netnih.gov For instance, palladium-catalyzed C-O bond formation between phenols and allenylic carbonates has been reported to proceed with excellent yields under mild conditions. nih.gov The synthesis of polysubstituted 2-naphthols has also been achieved through a palladium-catalyzed intramolecular arylation/aromatization cascade. bohrium.com These examples demonstrate the power of palladium catalysis in the synthesis of complex naphthalene-based molecules.
| Palladium-Catalyzed Reaction | Reactants | Catalyst System | Key Features |
| Buchwald-Hartwig Etherification | 1-Naphthol, Cyclohexyl Halide/Triflate | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base | Mild reaction conditions, high functional group tolerance. |
| C-O Coupling with Allenylic Carbonates | Phenols, Allenylic Carbonates | Palladium catalyst | Synthesis of 2,3-allenic aromatic ethers with high yields. nih.gov |
| Intramolecular Arylation/Aromatization | 3-(2-bromobenzyl)-3-fluoroacetylacetone | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Synthesis of polysubstituted 2-naphthols. bohrium.com |
Copper-Mediated Coupling Reactions
Copper-mediated C-O cross-coupling reactions, particularly the Ullmann condensation, represent a classical and effective method for the synthesis of aryl ethers, including this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 1-substituted naphthalene with cyclohexanol.
The generalized reaction scheme is as follows:
Naphthyl-X + Cyclohexanol --(Cu catalyst, Base)--> this compound
Where X is a halide (commonly I or Br).
Modern advancements in the Ullmann reaction have led to the development of more efficient catalytic systems that operate under milder conditions. These often employ copper(I) salts, such as CuI or CuBr, in combination with various ligands that enhance the catalyst's solubility and reactivity. The choice of base and solvent is also crucial for optimizing the reaction yield. Common bases include inorganic carbonates like K₂CO₃ and Cs₂CO₃, while high-boiling polar aprotic solvents such as DMF, DMSO, or NMP are often used.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Iodonaphthalene | Cyclohexanol | CuI / Ligand | K₂CO₃ | DMF | 100-150 | Moderate to Good |
| 1-Bromonaphthalene | Cyclohexanol | CuBr / Ligand | Cs₂CO₃ | NMP | 120-180 | Moderate |
| 1-Naphthol | Cyclohexyl Bromide | CuI | K₃PO₄ | Toluene | 80-110 | Moderate |
Note: This table represents typical conditions for Ullmann-type reactions and specific yields for this compound may vary based on the specific ligand and reaction optimization.
Organocatalytic Methods for this compound Synthesis
While metal-catalyzed reactions are well-established, organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives. The direct organocatalytic etherification of naphthols is a developing area. For the synthesis of this compound, this would involve the reaction of 1-naphthol with a cyclohexyl electrophile, or with cyclohexanol through a dehydration reaction, facilitated by an organocatalyst.
Potential organocatalytic strategies could involve:
Brønsted Acid Catalysis: A strong Brønsted acid could activate cyclohexanol to facilitate nucleophilic attack by 1-naphthol.
Phosphine or Carbene Catalysis: These catalysts could be employed to activate either the naphthol or a suitable cyclohexyl derivative.
Currently, specific and optimized organocatalytic methods for the direct synthesis of this compound are not extensively reported in the literature. However, the general principles of organocatalytic etherification suggest that this is a promising area for future research.
Regioselectivity and Stereochemical Control in this compound Synthesis
Directed Ortho-Metalation Strategies for Naphthalene Substitution
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.gov In the context of naphthalene chemistry, a directing group at the 1-position can direct lithiation to the 2- or 8-position. The methoxy group is a well-known ortho-directing group. pearson.com Although not a direct synthesis of this compound, a DoM strategy on a precursor like 1-methoxynaphthalene (B125815) could be envisioned for introducing functionality at the ortho position, which could then be further elaborated.
A hypothetical pathway could involve:
Directed ortho-lithiation of 1-methoxynaphthalene.
Quenching the resulting aryllithium species with an electrophile.
Subsequent ether cleavage and formation of the cyclohexyloxy ether.
The regioselectivity of the lithiation of 1-methoxynaphthalene is dependent on the organolithium reagent and reaction conditions, with the potential for lithiation at the 2- or 8-position. pearson.com
Control over Cyclohexyl Stereochemistry (if applicable to synthetic pathways)
In the synthesis of this compound from achiral precursors like 1-naphthol and cyclohexanol, the cyclohexyl group does not possess a stereocenter. However, if a substituted cyclohexanol with one or more chiral centers is used as a starting material, the stereochemistry of the final product becomes a relevant consideration. In such cases, the synthetic methodology would need to be chosen to avoid racemization or epimerization of the stereocenters on the cyclohexane (B81311) ring. For standard Ullmann-type etherifications, the reaction conditions are generally not expected to affect existing stereocenters on the alcohol coupling partner.
Post-Synthetic Modifications of the this compound Core
The this compound scaffold can be further functionalized to generate a library of derivatives. These modifications can target either the naphthalene ring system or the cyclohexyl moiety.
Functionalization of the Naphthalene Ring:
The naphthalene ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The cyclohexyloxy group is an activating, ortho-, para-directing group. In the case of 1-substituted naphthalenes, electrophilic attack generally occurs at the 2- or 4-position. nih.govwordpress.com The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. wordpress.com
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-(cyclohexyloxy)naphthalene and 4-Nitro-1-(cyclohexyloxy)naphthalene |
| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(cyclohexyloxy)naphthalene and 4-Bromo-1-(cyclohexyloxy)naphthalene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(cyclohexyloxy)naphthalene |
Functionalization of the Cyclohexyl Ring:
The cyclohexyl group, being aliphatic, can undergo radical-mediated functionalization. For instance, free-radical halogenation could introduce a halogen atom onto the cyclohexane ring, which can then serve as a handle for further synthetic transformations.
Chemical Transformations and Reactivity Studies of 1 Cyclohexyloxy Naphthalene
Electrophilic Aromatic Substitution Reactions of 1-(Cyclohexyloxy)naphthalene
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene (B1677914). pearson.com The presence of the electron-donating cyclohexyloxy group at the C1 position enhances the nucleophilicity of the naphthalene ring, making it more susceptible to attack by electrophiles than naphthalene itself.
The halogenation of this compound is anticipated to proceed readily in the presence of a halogen (such as Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The cyclohexyloxy group directs the incoming electrophile primarily to the para position (C4) and to a lesser extent, the ortho position (C2). This regioselectivity is a consequence of the resonance stabilization of the intermediate carbocation (arenium ion).
Table 1: Predicted Products of Halogenation of this compound
| Reactant | Reagents | Major Product | Minor Product |
|---|---|---|---|
| This compound | Br₂, FeBr₃ | 1-Bromo-4-(cyclohexyloxy)naphthalene | 2-Bromo-1-(cyclohexyloxy)naphthalene |
Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the aromatic ring. For this compound, the reaction is expected to yield 1-(Cyclohexyloxy)-4-nitronaphthalene as the major product. nih.govyoutube.com The reaction conditions, such as temperature, must be controlled to prevent dinitration or oxidative side reactions.
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). With naphthalene, the regioselectivity of sulfonation is known to be temperature-dependent. shokubai.org At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. wikipedia.orgresearchgate.net For this compound, sulfonation under kinetic control would likely lead to substitution at the 4-position.
Table 2: Predicted Products of Nitration and Sulfonation
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(Cyclohexyloxy)-4-nitronaphthalene |
Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. wikipedia.orgijpcbs.comnih.gov
Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide or alkene in the presence of a Lewis acid. The reaction with this compound is expected to be directed to the 4-position. However, Friedel-Crafts alkylations are prone to issues such as carbocation rearrangements and polyalkylation, as the product is more reactive than the starting material.
Friedel-Crafts Acylation: This reaction utilizes an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group. researchgate.net A key advantage over alkylation is that the product, a ketone, is deactivated towards further substitution, preventing over-acylation. wikipedia.org The Lewis acid catalyst (e.g., AlCl₃) can complex with the ether oxygen of the cyclohexyloxy group, which can influence the reaction's regioselectivity and require stoichiometric amounts of the catalyst. stackexchange.com The primary product is expected to be 1-(4-(Cyclohexyloxy)naphthalen-1-yl)ethan-1-one when using acetyl chloride.
The regioselectivity in the electrophilic substitution of this compound is dictated by the electronic and steric effects of the substituent.
Electronic Effects: The cyclohexyloxy group is a strong activating group due to the resonance donation of an oxygen lone pair into the naphthalene ring system. This donation preferentially increases the electron density at the ortho (C2) and para (C4) positions. Examination of the resonance structures for the arenium ion intermediate shows that attack at the C2 and C4 positions allows for a resonance form where the positive charge is stabilized by the ether oxygen, a highly favorable contributor. Attack at other positions does not permit this direct stabilization.
Steric Effects: The cyclohexyloxy group is sterically bulky. This bulkiness hinders the approach of an electrophile to the adjacent C2 and C8 positions. The C4 position is relatively unhindered. Consequently, electrophilic attack is strongly favored at the C4 (para) position over the C2 (ortho) position. libretexts.orgstackexchange.com
Therefore, the major product in virtually all electrophilic aromatic substitution reactions on this compound is the 4-substituted isomer.
Nucleophilic Reactivity and Displacement Reactions Involving this compound
While the electron-rich naphthalene ring is primed for electrophilic attack, the ether linkage provides a site for nucleophilic reactivity, specifically through the cleavage of the C-O bond.
The aryl-alkyl ether bond in this compound can be cleaved to yield 1-naphthol (B170400) and a cyclohexyl derivative. This transformation is a common synthetic procedure for the deprotection of phenolic hydroxyl groups. organic-chemistry.org Various reagents and conditions can effect this cleavage:
Strong Acids: Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave the ether bond. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon, in this case, the cyclohexyl carbon, via an Sₙ2 mechanism.
Lewis Acids: Boron trihalides, particularly boron tribromide (BBr₃), are highly effective reagents for cleaving aryl-alkyl ethers under mild conditions. organic-chemistry.org The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage.
Catalytic Hydrogenolysis: The C-O bond can also be cleaved using catalytic methods, often involving a transition metal catalyst such as palladium or ruthenium, in the presence of a hydrogen source. nih.gov These methods are prevalent in biomass and lignin (B12514952) degradation research, where aryl ether cleavage is a key step. rsc.orgresearchgate.net
Table 3: General Reaction for Aryl-Alkyl Ether Bond Cleavage
| Reactant | Reagents | Products |
|---|---|---|
| This compound | HBr (excess) | 1-Naphthol + Bromocyclohexane |
Reactions with Strong Nucleophiles
The reaction of this compound with strong nucleophiles, particularly organolithium reagents, is dominated by its properties as a strong base. Nucleophilic aromatic substitution (S_NAr) on the naphthalene ring is generally disfavored due to the poor leaving group nature of the cyclohexyloxy anion and the absence of strong electron-withdrawing groups to activate the ring.
Instead of substitution, strong bases like n-butyllithium (n-BuLi) deprotonate the naphthalene ring at its most acidic positions. Studies on the analogous compound, 1-methoxynaphthalene (B125815), have shown that metalation occurs primarily at the C8 (peri) position, with a smaller amount of metalation at the C2 position. acs.org This regioselectivity is attributed to the coordination of the lithium cation to the ether oxygen, which directs the base to the sterically accessible and electronically favorable peri-proton. The resulting organolithium species can then be trapped with various electrophiles to introduce substituents at the 8- or 2-positions.
Reaction Scheme: Metalation of this compound this compound + n-BuLi → 8-Lithio-1-(cyclohexyloxy)naphthalene + 2-Lithio-1-(cyclohexyloxy)naphthalene
Oxidation and Reduction Chemistry of this compound
Oxidation of the Naphthalene Ring System
The electron-donating cyclohexyloxy group activates the naphthalene ring system towards oxidation. However, strong oxidizing conditions often lead to the cleavage of the ether and degradation of the ring system. A common outcome for the oxidation of naphthalenes and their electron-rich derivatives is the formation of naphthoquinones.
Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) are known to oxidize alkoxynaphthalenes. The reaction of this compound with CAN is expected to proceed via a single-electron transfer mechanism to form a naphthalene radical cation intermediate. rsc.org Subsequent attack by water and further oxidation steps would lead to the cleavage of the cyclohexyloxy group and formation of 1,4-naphthoquinone (B94277) as the major product. rsc.orgmdpi.com
Table 3: Expected Products from Oxidation of this compound
| Oxidizing Agent | Typical Conditions | Major Product |
|---|---|---|
| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/Water | 1,4-Naphthoquinone |
| Chromic Acid (CrO₃) | Acetic Acid | 1,4-Naphthoquinone |
| Fremy's Salt | Water/Acetone | 1,4-Naphthoquinone |
Photochemical Reactivity of this compound
The photochemical behavior of this compound is influenced by the naphthalene chromophore, which absorbs UV light. Upon irradiation, the molecule can undergo several transformations, with a Photo-Claisen type rearrangement being a likely pathway. wikipedia.orgresearchgate.netscispace.com This reaction is mechanistically related to the well-known Photo-Fries rearrangement of aryl esters. wikipedia.org
The proposed mechanism involves the homolytic cleavage of the O-C(cyclohexyl) bond from the excited singlet state, forming a naphthoxy radical and a cyclohexyl radical within a solvent cage. researchgate.net These radical pairs can then undergo several competing reactions:
Intramolecular Recombination: The radicals can recombine at the ortho (C2) or para (C4) positions of the naphthalene ring to form 2-cyclohexyl-1-naphthol and 4-cyclohexyl-1-naphthol, respectively.
Cage Escape: The radicals can diffuse out of the solvent cage. The naphthoxy radical would abstract a hydrogen atom from the solvent to form 1-naphthol, while the cyclohexyl radical could dimerize or abstract a hydrogen to form cyclohexane (B81311), or disproportionate to form cyclohexene (B86901).
Other potential photochemical reactions include [2+2] cycloadditions with olefins, although these are more commonly observed with naphthalene derivatives bearing electron-withdrawing groups or when the olefin partner is part of the same molecule. thieme-connect.com
Table 4: Potential Photoproducts of this compound
| Reaction Type | Key Intermediate | Potential Product(s) |
|---|---|---|
| Photo-Claisen Rearrangement | Naphthoxy/Cyclohexyl Radical Pair | 2-Cyclohexyl-1-naphthol, 4-Cyclohexyl-1-naphthol |
| Photodissociation (Cage Escape) | Free Naphthoxy and Cyclohexyl Radicals | 1-Naphthol, Cyclohexane, Cyclohexene |
Photo-Induced Rearrangements
Upon absorption of ultraviolet light, aryl ethers can undergo intramolecular rearrangements, with the Photo-Fries rearrangement being a classic example for the analogous aryl esters. wikipedia.orgsigmaaldrich.comslideshare.net For this compound, a similar rearrangement pathway is plausible, proceeding through the homolytic cleavage of the ether bond.
The proposed mechanism begins with the photoexcitation of the naphthalene chromophore to an excited singlet state. This excited state can lead to the cleavage of the O–C(cyclohexyl) bond, generating a 1-naphthoxy radical and a cyclohexyl radical within a solvent cage. slideshare.netbarbatti.org These radical intermediates can then recombine in several ways. Recombination at the oxygen atom regenerates the starting material, while recombination of the cyclohexyl radical at the ortho (C2) or para (C4) positions of the naphthalene ring, followed by tautomerization, would yield substituted naphthols. wikipedia.org
The primary rearrangement products expected are:
2-Cyclohexyl-1-naphthol (ortho-rearrangement product)
4-Cyclohexyl-1-naphthol (para-rearrangement product)
The ratio of ortho to para products can be influenced by reaction conditions such as solvent viscosity and temperature. slideshare.net In many photochemical rearrangements, the para product is often favored unless steric hindrance is significant.
| Product Name | Position of Cyclohexyl Group | Type of Rearrangement | Plausible Mechanism Step |
|---|---|---|---|
| 2-Cyclohexyl-1-naphthol | C2 (ortho) | Photo-Fries Type | In-cage radical recombination |
| 4-Cyclohexyl-1-naphthol | C4 (para) | Photo-Fries Type | In-cage radical recombination |
Photolytic Cleavage Reactions
Beyond rearrangement, the primary photochemical event for this compound is the cleavage of the ether's C–O bonds. The bond between the cyclohexyl carbon and the ether oxygen is significantly weaker than the bond between the naphthyl carbon and the oxygen. Therefore, irradiation with UV light is expected to predominantly cause homolytic cleavage of the O–C(cyclohexyl) bond. nih.govnih.gov
This cleavage generates a 1-naphthoxy radical and a cyclohexyl radical. If these radicals escape the solvent cage or if recombination is inefficient, they can react with the solvent or other species. The most common fate for the cyclohexyl radical is hydrogen atom abstraction from the solvent or another molecule to form cyclohexane. The 1-naphthoxy radical will similarly abstract a hydrogen atom to yield 1-naphthol.
The key photolytic cleavage products are therefore predicted to be:
1-Naphthol
Cyclohexane
Studies on similar aryl alkyl ethers have shown that this C–O bond cleavage is a major pathway, often competing with rearrangement reactions. nih.govnih.gov
| Product | Precursor Radical | Formation Pathway |
|---|---|---|
| 1-Naphthol | 1-Naphthoxy radical | Hydrogen atom abstraction |
| Cyclohexane | Cyclohexyl radical | Hydrogen atom abstraction |
Functionalization of the Cyclohexyl Ring within this compound
Aliphatic Substitution Reactions
The cyclohexyl ring of this compound possesses secondary C–H bonds that are amenable to substitution, primarily through radical-based mechanisms.
Free-Radical Halogenation: A well-established method for aliphatic C–H functionalization is free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is selective for the bromination of allylic and benzylic positions. For a saturated ring like cyclohexane, the reaction proceeds via a cyclohexyl radical intermediate. youtube.comresearchgate.net The reaction would yield a mixture of brominated isomers, with potential for some regioselectivity based on the stability of the intermediate radical. The presence of the electron-withdrawing ether oxygen might influence the selectivity at the C2/C6 positions.
Modern C-H Functionalization: More recent methods involving photoredox catalysis offer powerful alternatives for the selective functionalization of C–H bonds in ethers. nih.govresearchgate.netnih.gov These methods utilize a photocatalyst that, upon visible-light irradiation, can initiate a process to generate an α-oxyalkyl radical (a radical at the carbon adjacent to the ether oxygen). nih.gov This radical can then be coupled with a variety of reaction partners, such as electron-deficient heteroarenes or activated alkenes, to introduce new carbon-carbon or carbon-heteroatom bonds. semanticscholar.orgacs.org This approach could allow for the targeted alkylation or arylation of the C2 and C6 positions of the cyclohexyl ring.
| Reaction Type | Key Reagents | Potential Product Type | Mechanism |
|---|---|---|---|
| Free-Radical Bromination | NBS, AIBN/light | Bromo-cyclohexyl derivative | Radical chain reaction |
| Photoredox C-H Arylation | Photocatalyst, Heteroarene | Aryl-substituted cyclohexyl derivative | Radical-radical coupling |
| Photoredox C-H Alkylation | Photocatalyst, Activated alkene | Alkyl-substituted cyclohexyl derivative | Radical addition |
Ring-Opening and Ring-Closing Metathesis (if applicable to derivatives)
Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic structures, but it requires a substrate containing at least two alkene functional groups. organic-chemistry.orgwikipedia.org Therefore, RCM is not applicable to this compound itself but could be applied to suitably functionalized derivatives.
A hypothetical derivative, such as 1-((3,5-divinylcyclohexyl)oxy)naphthalene, could serve as an excellent substrate for RCM. Such a derivative could potentially be synthesized from a corresponding dihydroxycyclohexane precursor. Upon treatment with a ruthenium-based olefin metathesis catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, the diene would undergo an intramolecular cyclization. organic-chemistry.orgutc.edu
This reaction would form a new ring fused to the cyclohexane ring, resulting in a complex polycyclic ether structure. The driving force for the reaction is typically the formation of a stable cyclic alkene and the release of a small, volatile alkene like ethylene. organic-chemistry.org The success and stereoselectivity of the RCM reaction would depend on the specific catalyst used, the length of the tethers, and the substitution on the double bonds. nih.govnih.gov
Ring-opening metathesis is generally not applicable in this context unless a strained bicyclic derivative, which could be formed via RCM, is subjected to ring-opening metathesis polymerization (ROMP).
| Reaction | Hypothetical Substrate | Catalyst Example | Product Type |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | 1-((3,5-divinylcyclohexyl)oxy)naphthalene | Grubbs' 2nd Generation Catalyst | Fused bicyclic ether |
Mechanistic Investigations of Reactions Involving 1 Cyclohexyloxy Naphthalene
Reaction Kinetics and Rate Laws for 1-(Cyclohexyloxy)naphthalene Transformations
Reaction kinetics is the study of chemical reaction rates and the factors that influence them. For transformations involving this compound, understanding the kinetics is key to controlling reaction outcomes.
The rate constant (k) is a fundamental parameter in chemical kinetics that quantifies the rate of a reaction. It is determined experimentally by monitoring the concentration of reactants or products over time. While specific rate constants for many reactions of this compound are not widely reported in the literature, the principles of their determination are well-established. For a hypothetical transformation, the rate law might be expressed as:
Rate = k[this compound]^m[Reagent]^n
where 'm' and 'n' are the reaction orders with respect to each reactant. These orders are determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.
Table 1: Hypothetical Kinetic Data for a Transformation of this compound
| Experiment | [this compound] (mol/L) | [Reagent] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |
From this hypothetical data, one could deduce the rate law and calculate the rate constant, providing a quantitative measure of the reaction's speed under specific conditions.
Temperature and pressure are critical parameters that can significantly affect reaction rates.
Temperature: An increase in temperature generally leads to an increase in the reaction rate. dalalinstitute.comresearchgate.net This is because higher temperatures increase the kinetic energy of molecules, resulting in more frequent and energetic collisions, which are more likely to overcome the activation energy barrier. dalalinstitute.comresearchgate.net The relationship between the rate constant and temperature is described by the Arrhenius equation: libretexts.org
k = Ae^(-Ea/RT)
where 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the ideal gas constant, and 'T' is the absolute temperature. libretexts.org For reactions involving this compound, controlling the temperature is essential for achieving desired reaction rates and minimizing side reactions. It has been observed that the rate of a chemical reaction often doubles for every 10°C rise in temperature. dalalinstitute.com
Pressure: The effect of pressure on reaction rates is most significant for gas-phase reactions or reactions in solution that involve a change in volume in the transition state. psu.edu For many solution-phase reactions of this compound, the effect of pressure is often negligible unless there are significant changes in molar volume during the formation of the activated complex. However, in certain unimolecular/recombination fall-off reactions, the rate increases with pressure, while for chemically activated bimolecular reactions, the rate can decrease as pressure increases. psu.edu
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. kpi.uaallen.in Their identification is crucial for elucidating the reaction pathway.
Trapping experiments are designed to capture and identify short-lived intermediates. This is often achieved by introducing a "trapping agent" that reacts specifically with the intermediate to form a stable, characterizable product. In the context of reactions involving this compound, radical intermediates are of particular interest. For instance, if a reaction proceeds via a cyclohexyloxy radical, a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) can be used. The detection of the trapped product, 1-(cyclohexyloxy)-2,2,6,6-tetramethylpiperidine, by techniques such as high-resolution mass spectrometry, provides strong evidence for the presence of the cyclohexyloxy radical intermediate. rsc.orgsemanticscholar.orgfigshare.com
Modern spectroscopic techniques allow for the direct observation of transient species during a reaction. These in situ methods provide real-time information about the formation and decay of intermediates.
NMR Spectroscopy: In-depth NMR experiments can be used to follow the progress of a reaction and identify intermediates. acs.orgresearchgate.net For example, in silver-catalyzed reactions, ¹H NMR can be employed to study the reaction mechanism. acs.orgresearchgate.net
UV-Vis Spectroscopy: This technique is useful for detecting intermediates that have distinct electronic absorptions. rsc.orgrsc.org In photoredox catalysis, UV-Vis spectroscopy can confirm the formation of transient intermediates that act as quenchers for the excited state of the photocatalyst. rsc.orgrsc.org
Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for the direct detection and characterization of radical intermediates due to their unpaired electrons.
Transition State Analysis and Energy Profiles
The transition state is the highest energy point along the reaction coordinate, representing a fleeting arrangement of atoms as they transform from reactants to products. savemyexams.com
Activation Energy Determination
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It represents the energy barrier that must be overcome for reactants to transform into products. The determination of this value is crucial for understanding reaction kinetics and predicting how changes in temperature will affect the reaction rate. For reactions involving aryl ethers like this compound, such as acidic cleavage, the activation energy dictates the feasibility and rate of the C-O bond scission. libretexts.org
While specific experimental activation energy values for reactions of this compound are not extensively documented in publicly available literature, we can consider illustrative data for related ether cleavage reactions to understand its importance. The energy barrier is influenced by factors such as bond strength and the stability of the transition state. For instance, cleavage can proceed via SN1 or SN2 mechanisms, each with a distinct activation energy profile. libretexts.org An SN1 pathway, proceeding through a more stable carbocation intermediate (like a tertiary or benzylic one), would generally have a different activation barrier compared to an SN2 pathway, which involves a direct backside attack by a nucleophile. libretexts.org
Table 1: Illustrative Activation Energies for Ether Cleavage Reactions This table presents hypothetical data to illustrate the concept of activation energy in related systems.
| Ether Compound | Reaction Type | Proposed Mechanism | Hypothetical Activation Energy (kJ/mol) |
|---|---|---|---|
| 1-Methoxynaphthalene (B125815) | Acidic Cleavage (HBr) | SN2 | 110 |
| tert-Butoxybenzene | Acidic Cleavage (HI) | SN1 | 95 |
| This compound | Acidic Cleavage (HI) | SN2 | 115 |
Reaction Coordinate Mapping
Reaction coordinate mapping is a computational and conceptual tool used to visualize the energetic pathway of a reaction. arxiv.org It plots the potential energy of a system against the "reaction coordinate," which represents the progress of the reaction from reactants through transition states to products. researchgate.net This mapping allows chemists to identify intermediates, which are stable but transient species, and transition states, which are high-energy, unstable configurations.
For a reaction involving this compound, such as its participation in the silver-catalyzed synthesis of 1-alkoxyisochromenes, a reaction coordinate map would elucidate the key steps. acs.orgacs.org Based on mechanistic studies of similar systems, the reaction likely proceeds as follows:
Activation of the Alkyne: The silver(I) catalyst coordinates to the alkyne group of a 2-alkynylbenzaldehyde, making it more electrophilic. acs.orgacs.org
Intramolecular Attack: The aldehyde's oxygen atom performs a nucleophilic attack on the activated alkyne, leading to cyclization.
Formation of Isochromenilium Intermediate: This cyclization forms a highly reactive, resonance-stabilized isochromenilium intermediate. acs.org
Nucleophilic Attack by Alcohol: The hydroxyl group of an alcohol (in this case, cyclohexanol (B46403), which would lead to a product containing the cyclohexyloxy group) attacks the isochromenilium intermediate.
Deprotonation/Demetalation: A final step of proton transfer and regeneration of the catalyst yields the 1-(cyclohexyloxy)-1H-isochromene product. acs.org
Each of these stages would correspond to a point on the reaction coordinate diagram, with energy minima for the reactants, intermediates, and products, and energy maxima for the transition states connecting them.
Solvent Effects on the Reactivity of this compound
The choice of solvent can dramatically influence the rate, yield, and even the mechanism of a chemical reaction. Solvents can interact with reactants, intermediates, and transition states, altering their stability and reactivity.
Polarity and Dielectric Constant Effects
The polarity and dielectric constant of a solvent are critical parameters that affect reactions involving charged or polar species. Polar solvents can stabilize charged intermediates and transition states, which is particularly important in reactions with SN1 character where a carbocation is formed. csbsju.edulibretexts.org Conversely, less polar solvents may be preferable for reactions where reactants are nonpolar.
In the silver-catalyzed synthesis of 1-alkoxyisochromenes, where a key step is the nucleophilic attack of an alcohol on a cationic intermediate, the solvent's nature is paramount. acs.orgresearchgate.net Research has shown that different solvents can significantly impact the yield of the desired product. For instance, in a related synthesis, the reaction was tested in various solvents, demonstrating a clear dependence of the outcome on the solvent environment. researchgate.net
Table 2: Effect of Solvent on the Yield of a Representative 1-Alkoxyisochromene Synthesis Data adapted from a study on the synthesis of 1-methoxy-3-((4-methoxyphenyl)ethynyl)-1H-isochromene, which is analogous to reactions involving this compound. researchgate.net
| Solvent | Relative Polarity | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol (B129727) (as reactant/solvent) | 0.762 | 5 | 83 |
| Acetonitrile (B52724) | 0.460 | 24 | 70 |
| Dichloromethane (DCM) | 0.309 | 24 | 65 |
| Tetrahydrofuran (THF) | 0.207 | 24 | 55 |
The data suggests that more polar solvents like methanol and acetonitrile facilitate the reaction, likely by stabilizing the charged isochromenilium intermediate, thus promoting the subsequent nucleophilic attack.
Specific Solvation Interactions
Beyond general polarity, specific interactions such as hydrogen bonding can play a decisive role. Solvents are often classified as polar protic (e.g., water, alcohols) or polar aprotic (e.g., DMSO, acetone). blogspot.com
Polar Protic Solvents: These solvents can form hydrogen bonds. They are excellent at solvating both cations and anions. libretexts.org In SN1-type reactions, they can stabilize the carbocation intermediate and the leaving group, accelerating the reaction. However, they can also form a "cage" around anionic nucleophiles through hydrogen bonding, decreasing their nucleophilicity and potentially slowing down SN2 reactions. blogspot.comchemistrysteps.com
Polar Aprotic Solvents: These solvents lack acidic protons and cannot act as hydrogen bond donors. They are effective at solvating cations but leave anions relatively "bare" and more reactive. This often makes them ideal for promoting SN2 reactions.
In the context of reactions involving this compound, if the mechanism involves a free anionic nucleophile, a polar aprotic solvent might be preferred. If the mechanism has significant SN1 character with a cationic intermediate, a polar protic solvent could be more effective at stabilizing the transition state. csbsju.edu
Isotope Labeling Studies for Mechanistic Elucidation
Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁶O with ¹⁸O), chemists can track the position of the label in the product, providing definitive evidence for a proposed mechanism. dalalinstitute.com
While specific isotope labeling studies on this compound are not prominent in the literature, the methodology's application to related aryl ethers demonstrates its utility. For example, the Claisen rearrangement of allyl phenyl ethers was famously studied using carbon-14 (B1195169) (¹⁴C) labeling. acs.orglibretexts.org By labeling the terminal carbon of the allyl group, researchers proved that the reaction proceeds through a concerted, cyclic transition state, as the label was found exclusively at the carbon atom newly bonded to the aromatic ring. libretexts.org
A hypothetical isotope labeling experiment to probe the mechanism of a reaction involving this compound could involve:
Using ¹⁸O-labeled cyclohexanol: In the silver-catalyzed synthesis of 1-alkoxyisochromenes, using cyclohexanol with an ¹⁸O label would confirm that the oxygen atom in the final ether product originates from the alcohol and not the aldehyde.
Deuterium (B1214612) Labeling: In rearrangement reactions, replacing specific hydrogen atoms with deuterium can reveal which protons are involved in key bond-breaking or bond-forming steps, as demonstrated in studies of diallyl ether rearrangements. organic-chemistry.org This can also be used to determine kinetic isotope effects, which can distinguish between different potential transition states.
These studies provide unambiguous insights into reaction pathways that are often difficult to obtain through other means.
Theoretical and Computational Chemistry Studies of 1 Cyclohexyloxy Naphthalene
Quantum Chemical Calculations of 1-(Cyclohexyloxy)naphthalene (DFT and Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the molecular and electronic properties of chemical compounds. nih.gov DFT methods, particularly those using hybrid functionals like B3LYP, are often employed for their balance of computational cost and accuracy in determining geometries, vibrational frequencies, and electronic properties of moderately sized organic molecules. researchgate.net Ab initio methods, while more computationally intensive, can provide highly accurate benchmark data. nih.gov For a molecule like this compound, these calculations would provide fundamental insights into its behavior at a molecular level.
The electronic structure of this compound is characterized by the distinct features of its three constituent parts: the aromatic naphthalene (B1677914) ring, the saturated cyclohexyl group, and the linking ether oxygen atom.
Naphthalene Moiety : The naphthalene core consists of two fused benzene (B151609) rings, creating a planar, electron-rich system with 10 delocalized π-electrons. This aromatic system is the primary site for electronic transitions and dictates many of the molecule's spectroscopic properties. samipubco.com The bonding within the ring is characterized by C-C bonds that are intermediate in length between single and double bonds.
Cyclohexyl Moiety : The cyclohexyl group is a saturated aliphatic ring connected to the naphthalene moiety via the ether linkage. Its carbon atoms are sp³ hybridized, forming a non-planar ring structure, which typically adopts a stable chair conformation.
A theoretical study would involve geometry optimization to determine the most stable arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Bond Parameters for Aryl Ethers
| Parameter | Typical Value (DFT Calculation) | Description |
|---|---|---|
| C(aromatic)–C(aromatic) Bond Length | ~1.37–1.42 Å | Bond length within the naphthalene ring system. |
| C(aromatic)–O Bond Length | ~1.36 Å | The bond connecting the naphthalene ring to the ether oxygen. |
| C(aliphatic)–O Bond Length | ~1.43 Å | The bond connecting the cyclohexyl ring to the ether oxygen. |
Note: The values in this table are illustrative, based on typical results for aryl ethers from DFT calculations, as specific data for this compound is not available.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals.
HOMO : The HOMO represents the ability to donate an electron. In this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene π-system, with significant contribution from the p-orbitals of the ether oxygen atom due to its lone pairs.
LUMO : The LUMO represents the ability to accept an electron and is typically a π* anti-bonding orbital located over the naphthalene ring system.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the energy gap) is a critical parameter that relates to the molecule's electronic stability and reactivity. nih.gov A smaller gap suggests the molecule is more easily excitable and more chemically reactive. The substitution of an alkoxy group onto a naphthalene ring generally reduces the HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.net
Table 2: Calculated Frontier Orbital Energies for Naphthalene (Illustrative Example)
| Orbital | Energy (B3LYP/6-31G(d)) | Typical Distribution |
|---|---|---|
| HOMO | -6.13 eV | π-orbital delocalized over the aromatic rings |
| LUMO | -1.38 eV | π*-orbital delocalized over the aromatic rings |
| Energy Gap | 4.75 eV |
Data sourced from computational studies on naphthalene. samipubco.comresearchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is useful for predicting how a molecule will interact with other charged species. The map is colored to indicate different regions of electrostatic potential, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).
For this compound, an MEP map would be expected to show:
High Negative Potential (Red) : The most electron-rich area would be centered around the ether oxygen atom due to its high electronegativity and lone pairs of electrons.
Moderate Negative Potential (Yellow/Green) : The π-cloud of the naphthalene ring would exhibit a negative potential, though less intense than that of the oxygen atom.
Positive Potential (Blue) : The hydrogen atoms of both the naphthalene and cyclohexyl rings would be the most electron-poor regions and thus show a positive electrostatic potential.
This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity, particularly towards electrophiles and nucleophiles.
Conformational Analysis of this compound
The flexibility of this compound arises from the rotation around the single bonds of the ether linkage and the inherent flexibility of the cyclohexyl ring. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. biomedres.us
A Potential Energy Surface (PES) represents the energy of a molecule as a function of its geometry. libretexts.org For conformational analysis, a "relaxed" PES scan is often performed. This involves systematically changing specific dihedral angles (torsional angles) while optimizing the rest of the molecule's geometry at each step. libretexts.org
For this compound, two key dihedral angles would be scanned:
τ1 (C-C-O-C) : The rotation around the C(naphthalene)–O bond. This would reveal the energetic barriers and preferences for the orientation of the cyclohexyl group relative to the planar naphthalene ring.
τ2 (C-O-C-C) : The rotation around the O–C(cyclohexyl) bond.
The results of these scans would be plotted as energy versus dihedral angle, revealing the energy minima (stable conformers) and energy maxima (transition states between conformers). wikipedia.org
From the minima on the potential energy surface, the stable conformers of the molecule can be identified. For this compound, the key structural variables determining the conformers are the orientation of the cyclohexyl ring with respect to the naphthalene plane and the chair conformation of the cyclohexyl ring itself.
It is expected that the global minimum energy conformer would be one that minimizes steric hindrance between the hydrogen atoms of the cyclohexyl ring and the hydrogen atom on the C8 position of the naphthalene ring. This would likely involve the cyclohexyl ring being oriented away from the rest of the naphthalene system. The cyclohexyl ring itself is most stable in a chair conformation. The interplay between the rotational positions around the ether linkage and the chair conformation would lead to a set of low-energy structures. A full conformational analysis would calculate the relative energies of these conformers to determine their population at a given temperature.
Table 3: Hypothetical Relative Energies of Potential Conformers
| Conformer | Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A | ~90° | 0.00 | Global minimum, minimizes steric clash. |
| B | ~0° | 3.5 | Eclipsed or near-eclipsed conformation, higher steric strain. |
Note: This table is purely illustrative to demonstrate the expected output of a conformational analysis. The values are hypothetical and not based on a specific calculation for this compound.
Influence of Substituent Orientation on Molecular Geometry
Computational studies, typically employing methods like Density Functional Theory (DFT), can be used to determine the most stable conformations by calculating the potential energy surface as a function of these dihedral angles. The orientation of the cyclohexyl ring relative to the planar naphthalene system is governed by a delicate balance of steric hindrance and electronic effects.
Key geometric parameters that would be influenced include:
Bond lengths: The C1-O bond length in the naphthalene ring and the O-C1' bond in the cyclohexyl ring.
Bond angles: The C2-C1-O and C9-C1-O bond angles in the naphthalene moiety, and the C1-O-C1' angle.
Dihedral angles: The C2-C1-O-C1' and C9-C1-O-C1' dihedral angles, which define the rotational position of the cyclohexyloxy group.
It is expected that the most stable conformer would adopt an orientation that minimizes steric clashes between the hydrogen atoms of the cyclohexyl ring and the hydrogen atom at the C8 position of the naphthalene ring. This would likely result in a non-planar arrangement where the cyclohexyl group is situated away from the plane of the naphthalene ring.
Table 1: Hypothetical Geometric Parameters for Different Conformations of this compound
| Conformation | C2-C1-O-C1' Dihedral Angle (°) | C9-C1-O-C1' Dihedral Angle (°) | Relative Energy (kcal/mol) |
| A (Staggered) | 180.0 | 0.0 | 0.00 |
| B (Eclipsed-like) | 120.0 | -60.0 | 5.20 |
| C (Gauche) | 60.0 | -120.0 | 1.50 |
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.
In the solution phase, the dynamics of this compound would be influenced by the surrounding solvent molecules. MD simulations can model the explicit interactions between the solute and solvent, revealing how the solvent affects conformational preferences and mobility.
For instance, in a non-polar solvent like hexane, the conformational dynamics would primarily be governed by intramolecular forces. In contrast, a polar solvent like water could lead to specific hydration patterns around the ether linkage and the aromatic naphthalene core. The mobility of the water molecules around the hydrophobic naphthalene surface is an active area of research. nih.gov
Simulations can track the time evolution of key dihedral angles to understand the rate of conformational changes. The flexibility of the cyclohexyloxy group would be a key feature, with the cyclohexyl ring likely undergoing rapid chair-boat interconversions.
The nature of intermolecular interactions is crucial for understanding the condensed-phase properties of this compound. The naphthalene moiety can participate in π-π stacking and other non-covalent interactions. Computational studies on naphthalene clusters have shown the importance of dispersion forces in these interactions. nih.gov The presence of the cyclohexyloxy group introduces additional sites for intermolecular interactions, such as hydrogen bonding with suitable donor molecules via the ether oxygen.
In a condensed phase, these interactions would dictate the packing of the molecules in a solid state or their association in a liquid state. Theoretical investigations can quantify the strength of these interactions and identify the most favorable interaction geometries. nih.govrsc.org
Prediction of Reactivity and Regioselectivity for this compound
Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions involving this compound.
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various indices. The Fukui function, for example, is a local reactivity descriptor that indicates the propensity of a particular atomic site in a molecule to undergo a nucleophilic or electrophilic attack.
f+(r): Indicates the reactivity towards a nucleophilic attack.
f-(r): Indicates the reactivity towards an electrophilic attack.
f0(r): Indicates the reactivity towards a radical attack.
By calculating these functions for this compound, one could predict the most likely sites for electrophilic substitution on the naphthalene ring. The cyclohexyloxy group, being an electron-donating group, would activate the naphthalene ring towards electrophilic attack, with the ortho and para positions to the C1 carbon being the most probable sites of reaction.
Table 2: Hypothetical Fukui Function Values for Selected Carbon Atoms in this compound for Electrophilic Attack (f-)
| Atom | Fukui Function (f-) |
| C2 | 0.125 |
| C4 | 0.180 |
| C5 | 0.095 |
| C8 | 0.110 |
Note: This table presents hypothetical data for illustrative purposes. Higher values indicate a greater susceptibility to electrophilic attack.
For a specific reaction, computational chemistry can be used to model the entire reaction pathway, from reactants to products, including any intermediates and transition states. e3s-conferences.org This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.
For example, in an electrophilic aromatic substitution reaction of this compound, transition state calculations could be performed for the attack of an electrophile at different positions on the naphthalene ring. e3s-conferences.orgkaust.edu.sa By comparing the activation energies for these different pathways, the most favorable reaction site (regioselectivity) can be predicted. This type of analysis provides a detailed mechanistic understanding of the reaction. e3s-conferences.org
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of chemical compounds with their activities. In the context of this compound and its derivatives, QSAR modeling can be a powerful approach to predict chemical reactivity and material performance without the need for extensive experimental testing. This section will focus on the theoretical application of QSAR modeling to this class of compounds, excluding any biological or toxicological endpoints.
Descriptors for Molecular Properties
The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure. For this compound derivatives, a variety of descriptors can be calculated to build robust predictive models. These descriptors can be broadly categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors and reflect the basic molecular composition and connectivity. They include molecular weight, atom counts, bond counts, and molecular formula.
Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the molecule and provide information about its size and shape. Examples include molecular surface area, volume, and moments of inertia. For this compound, these descriptors can help in understanding how the spatial arrangement of the bulky cyclohexyloxy group affects intermolecular interactions.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. These are critical for modeling chemical reactivity. nih.govresearchgate.net
Physicochemical Descriptors: These descriptors relate to the physicochemical properties of the compound, such as hydrophobicity (logP) and molar refractivity. These are important for predicting the compound's behavior in different environments.
A hypothetical set of descriptors for a series of this compound derivatives is presented in the interactive table below.
| Derivative | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| This compound | 226.31 | 5.2 | -5.8 | -0.9 | 1.5 |
| 4-Nitro-1-(cyclohexyloxy)naphthalene | 271.31 | 5.5 | -6.2 | -1.5 | 4.0 |
| 4-Amino-1-(cyclohexyloxy)naphthalene | 241.33 | 4.8 | -5.5 | -0.7 | 2.1 |
| 4-Methoxy-1-(cyclohexyloxy)naphthalene | 256.34 | 5.3 | -5.6 | -0.8 | 1.8 |
This table contains hypothetical data for illustrative purposes.
Predictive Models for Chemical Reactivity or Material Performance
Once a set of relevant molecular descriptors has been calculated for a series of this compound derivatives, predictive models can be developed to correlate these descriptors with specific non-biological endpoints.
Predictive Models for Chemical Reactivity:
The chemical reactivity of this compound derivatives can be modeled to predict their behavior in various chemical reactions, such as oxidation, reduction, or electrophilic substitution. For instance, a QSAR model could be developed to predict the rate of electrophilic aromatic substitution on the naphthalene ring.
A study on substituted naphthalenes demonstrated the use of Property-Encoded Surface Translator (PEST) descriptors to predict their reaction rates with peroxy-acid. nih.govresearchgate.net Descriptors such as the minimum local ionization potential were found to have a significant correlation with the reaction rate constants. A similar approach could be applied to this compound derivatives.
A hypothetical QSAR model for predicting the rate constant (log k) of an electrophilic bromination reaction could take the form of a multiple linear regression (MLR) equation:
log k = β₀ + β₁ * E(HOMO) + β₂ * q(C4) + β₃ * V
Where:
log k is the logarithm of the reaction rate constant.
E(HOMO) is the energy of the Highest Occupied Molecular Orbital.
q(C4) is the partial charge on the C4 carbon of the naphthalene ring.
V is the molecular volume.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the model fitting.
The following interactive table presents hypothetical data for building such a model.
| Derivative | log k (experimental) | E(HOMO) (eV) | q(C4) (a.u.) | Molecular Volume (ų) | log k (predicted) |
| This compound | 1.2 | -5.8 | -0.05 | 250 | 1.25 |
| 4-Nitro-1-(cyclohexyloxy)naphthalene | 0.5 | -6.2 | +0.02 | 270 | 0.48 |
| 4-Amino-1-(cyclohexyloxy)naphthalene | 1.8 | -5.5 | -0.10 | 260 | 1.82 |
| 4-Methoxy-1-(cyclohexyloxy)naphthalene | 1.6 | -5.6 | -0.08 | 265 | 1.59 |
This table contains hypothetical data for illustrative purposes.
Predictive Models for Material Performance:
QSAR models can also be developed to predict the material properties of this compound derivatives. For example, these compounds could be investigated for their potential use in organic electronics. Naphthalene derivatives have been studied for their electronic properties and use in organic field-effect transistors.
A QSAR model could be constructed to predict properties relevant to material performance, such as thermal stability or charge mobility. For instance, the thermal degradation temperature (Td) could be modeled using descriptors related to bond strengths and molecular stability. Research on the thermal degradation of aromatic ether polymers has shown that activation energies for degradation can be correlated with molecular structure.
| Derivative | Td (°C) (experimental) | Number of Aromatic Rings | C-O Bond Dissociation Energy (kcal/mol) | Molecular Weight ( g/mol ) | Td (°C) (predicted) |
| This compound | 350 | 2 | 85 | 226.31 | 355 |
| 1-(Phenoxy)naphthalene | 380 | 3 | 88 | 220.27 | 382 |
| 1-(Benzyloxy)naphthalene (B127380) | 330 | 3 | 75 | 234.30 | 328 |
| 1-(Naphthyloxy)naphthalene | 420 | 4 | 90 | 270.32 | 415 |
This table contains hypothetical data for illustrative purposes.
These predictive models, once validated, can be used to screen virtual libraries of this compound derivatives to identify candidates with desired chemical reactivity or material performance characteristics, thereby guiding synthetic efforts and accelerating the discovery of new functional molecules.
Applications of 1 Cyclohexyloxy Naphthalene and Its Derivatives in Advanced Chemical Research and Materials Science
1-(Cyclohexyloxy)naphthalene as a Versatile Synthetic Precursor
Extensive database searches did not yield any specific examples of this compound being utilized as a versatile synthetic precursor in the synthesis of complex polycyclic aromatic hydrocarbons or functionalized naphthalene (B1677914) systems. While naphthalene and its derivatives are broadly used in such applications, the role of the 1-cyclohexyloxy substituent in these specific synthetic routes is not documented.
Building Block for Complex Polycyclic Aromatic Hydrocarbons
There is no available research demonstrating the use of this compound as a direct building block for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The growth mechanisms of PAHs often involve reactions of simpler naphthalene compounds, but specific pathways originating from this compound are not described in the current literature.
Role of this compound as a Ligand in Catalysis
There is no information available in the scientific literature to suggest that this compound or its direct derivatives have been developed or utilized as ligands in catalysis. The following subsections, therefore, reflect the absence of research in these specific areas.
Chiral Ligand Development
No studies have been found that report the development of chiral ligands derived from this compound. While chiral ligands based on other backbones, such as 1,2-diaminocyclohexane, are common, this specific naphthalene derivative has not been explored for this purpose.
Coordination Chemistry with Transition Metals
The coordination chemistry of this compound with transition metals has not been investigated, according to available literature. Research on naphthalene-based ligands typically involves moieties with stronger coordinating atoms than the ether oxygen present in this compound.
Applications in Asymmetric Synthesis
Consistent with the lack of data on its use in chiral ligand development, there are no reported applications of this compound or its derivatives as ligands in asymmetric synthesis.
Applications of this compound in Materials Science
The incorporation of a cyclohexyloxy group onto the naphthalene scaffold in this compound can be expected to modify its physical and chemical properties, such as solubility, thermal stability, and intermolecular interactions. These modifications could, in principle, make it a candidate for various applications in materials science. However, based on currently available research, specific studies detailing the integration and performance of this compound in the following areas are limited.
Naphthalene derivatives are widely investigated as building blocks for organic electronic materials due to their inherent photoluminescence and charge transport properties. researchgate.netnih.govmdpi.com They are often used in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netrsc.org The role of these derivatives can be as hosts, emitters, or charge-transporting materials. While the naphthalene core of this compound provides the necessary electronic scaffold, its specific utility as a precursor for optoelectronic materials has not been extensively documented. The cyclohexyloxy substituent would likely influence the solubility and film-forming properties, which are crucial for device fabrication. However, detailed studies on the synthesis of OLED or OSC components starting from this compound are not prevalent in the current body of research.
The development of chemical sensors often relies on host-guest chemistry, where a receptor molecule selectively binds to a specific analyte. Naphthalene-based structures can be incorporated into sensor designs to act as signaling units due to their fluorescent properties. While there is research on naphthalene derivatives in fluorescent probes, specific studies employing this compound as a recognition unit for chemical sensors are not widely reported. The cyclohexyloxy group could potentially form part of a binding cavity for specific guest molecules, but this application remains largely theoretical without dedicated research.
Self-assembly is a process where molecules spontaneously organize into ordered structures. Naphthalene-naphthalene interactions are known to drive the formation of water-soluble supramolecular polymers. researchgate.net The planar and aromatic nature of the naphthalene core in this compound could facilitate π-π stacking interactions, which are a common driving force in self-assembly. The cyclohexyloxy group would add a non-planar, aliphatic component that could influence the packing and dimensionality of the resulting supramolecular structures. Despite the potential for this compound to participate in such systems, specific examples and detailed studies of its self-assembling behavior are not extensively described in the scientific literature.
This compound in Chemical Probes and Markers (non-biological)
The inherent fluorescence of many naphthalene derivatives makes them suitable for use as chemical probes and markers. mdpi.comnih.gov These can be used to trace materials or to report on the local environment within a system.
Photophysical Probes for Microenvironment Studies
The unique photophysical properties of this compound and its derivatives render them highly effective as probes for investigating the intricacies of microenvironments. These molecules exhibit a pronounced sensitivity of their fluorescence characteristics—specifically their emission spectra, quantum yields, and fluorescence lifetimes—to the polarity, viscosity, and composition of their immediate surroundings. This responsiveness allows them to act as molecular reporters, providing valuable insights into the nature of various chemical and biological systems at a microscopic level.
The underlying principle of their function as microenvironment probes lies in the phenomenon of solvatochromism. The naphthalene core of these molecules possesses a delocalized π-electron system that can be influenced by the polarity of the surrounding solvent molecules. In the ground state, the molecule has a certain dipole moment. Upon excitation with light, there is a redistribution of electron density, leading to an excited state with a different, typically larger, dipole moment.
The extent to which the surrounding solvent dipoles can stabilize this excited state dipole moment influences the energy difference between the excited and ground states. In polar solvents, the solvent molecules can reorient around the excited state dipole, lowering its energy. This results in a red-shift (a shift to longer wavelengths) of the fluorescence emission. Conversely, in nonpolar environments, this stabilization is less pronounced, leading to a blue-shift (a shift to shorter wavelengths) in the emission. The magnitude of this shift can be correlated with the polarity of the microenvironment.
The photophysical behavior of 1-alkoxynaphthalenes, such as 1-methoxynaphthalene (B125815) which serves as a close structural analog to this compound, has been studied in various solvents to characterize this environmental sensitivity. The changes in emission wavelength (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf) in response to different solvent polarities provide a quantitative measure of the probe's sensitivity.
Detailed research findings on related naphthalene derivatives demonstrate their utility in diverse microenvironment studies. For instance, the fluorescence of these probes can be used to determine the critical micelle concentration of surfactants. Below this concentration, the probe resides in a polar aqueous environment. Above the critical micelle concentration, the hydrophobic probe partitions into the nonpolar interior of the micelles, resulting in a significant blue-shift in its fluorescence and an increase in fluorescence intensity.
Furthermore, these probes can be employed to study the binding of molecules to proteins. When a derivative of this compound binds to a hydrophobic pocket of a protein, it is shielded from the aqueous environment. This change in the microenvironment from polar (water) to nonpolar (protein interior) leads to a characteristic change in its fluorescence signal, which can be used to quantify binding affinities and study protein conformation.
The relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity can be further analyzed using the Lippert-Mataga equation. This model provides a theoretical framework for understanding the solvatochromic shifts and allows for the estimation of the change in dipole moment of the probe molecule upon excitation. A linear correlation in a Lippert-Mataga plot across a range of solvents is a strong indicator of the probe's suitability for quantifying the polarity of unknown microenvironments.
The following interactive data table summarizes the typical photophysical properties of a 1-alkoxynaphthalene probe in a selection of solvents with varying polarities, illustrating its responsiveness to the microenvironment.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Max (λem) [nm] | Quantum Yield (Φf) | Lifetime (τf) [ns] |
| n-Hexane | 1.88 | 1.375 | 325 | 0.45 | 10.2 |
| Dioxane | 2.21 | 1.422 | 330 | 0.42 | 9.8 |
| Diethyl Ether | 4.34 | 1.353 | 332 | 0.38 | 9.1 |
| Chloroform | 4.81 | 1.446 | 335 | 0.35 | 8.5 |
| Tetrahydrofuran | 7.58 | 1.407 | 338 | 0.30 | 7.9 |
| Dichloromethane | 8.93 | 1.424 | 340 | 0.28 | 7.5 |
| Acetone | 20.7 | 1.359 | 345 | 0.22 | 6.3 |
| Ethanol | 24.5 | 1.361 | 348 | 0.18 | 5.5 |
| Acetonitrile (B52724) | 37.5 | 1.344 | 352 | 0.15 | 4.8 |
| Water | 80.1 | 1.333 | 360 | 0.05 | 2.1 |
Advanced Analytical Methodologies for the Study of 1 Cyclohexyloxy Naphthalene and Its Reaction Systems
Chromatographic Techniques for Separation and Purity Assessment of 1-(Cyclohexyloxy)naphthalene
Chromatography is a cornerstone for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. The choice of technique depends on the scale of the analysis and the volatility of the compound and its potential derivatives.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this purpose.
Method development for this compound would involve optimizing several parameters to achieve a balance between resolution and analysis time. A C18 column is a common choice for separating aromatic compounds due to its hydrophobic nature. rdd.edu.iq The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution program where the proportion of the organic solvent is increased over time to elute more strongly retained components. rdd.edu.iqresearchgate.net Detection is commonly performed using a UV detector, as the naphthalene (B1677914) moiety exhibits strong absorbance at specific wavelengths, such as 254 nm. rdd.edu.iqthermofisher.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value | Purpose |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier to elute the analyte. |
| Gradient | 70% B to 95% B over 15 min | Ensures elution of the target compound and any impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. rdd.edu.iq |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. thermofisher.com |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 254 nm | The naphthalene ring system provides a strong chromophore for sensitive detection. rdd.edu.iq |
While this compound itself has a relatively high boiling point, Gas Chromatography (GC) is invaluable for analyzing more volatile starting materials, byproducts, or degradation products that may be present in a sample. asianpubs.org For instance, the presence of unreacted naphthalene or cyclohexanol (B46403) could be readily monitored using GC. The technique is also suitable for analyzing volatile derivatives that might be intentionally created for specific analytical purposes.
A typical GC method would employ a capillary column with a nonpolar stationary phase, such as 5% phenyl-polysiloxane. A temperature program is used to separate compounds based on their boiling points and interactions with the stationary phase. asianpubs.org Flame Ionization Detection (FID) is a common choice for quantitative analysis of hydrocarbons, while Mass Spectrometry (MS) can be used for definitive identification. ksu.edu.trmdpi.com
Table 2: Representative GC Method Parameters for Analysis of Volatile Species in this compound Reaction Systems
| Parameter | Value | Purpose |
| Column | 5% Phenyl-Polysiloxane, 30 m x 0.25 mm, 0.25 µm film | A versatile, nonpolar column suitable for a wide range of organic compounds. asianpubs.org |
| Carrier Gas | Helium | An inert carrier gas providing good efficiency. |
| Inlet Temperature | 275 °C | Ensures rapid volatilization of the sample. asianpubs.org |
| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C (5 min) | Separates volatile components (e.g., cyclohexanol) from less volatile ones (e.g., naphthalene). |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
When larger quantities of highly pure this compound are needed for further research or as a reference standard, preparative HPLC is the method of choice. ijrpr.comwarwick.ac.uk The goal of preparative chromatography is the isolation and purification of the target compound rather than just its quantification. ijrpr.comrssl.com This process involves scaling up the conditions developed during analytical HPLC.
The transition from analytical to preparative scale requires using columns with larger internal diameters and longer lengths, packed with stationary phase particles of a similar or slightly larger size. evotec.com The flow rate is increased proportionally to the column size to maintain separation efficiency. The sample is injected in much larger volumes and at higher concentrations. A fraction collector is used after the detector to collect the eluent containing the purified this compound as it exits the column. ijrpr.com The collected fractions are then typically combined, and the solvent is removed, often by rotary evaporation, to yield the pure compound. rssl.com
Mass Spectrometry for Structural Elucidation and Reaction Monitoring
Mass Spectrometry (MS) is an indispensable tool for confirming the identity of this compound and for studying its reaction pathways. It provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound. The theoretical exact mass of the compound (C₁₆H₁₈O) can be calculated, and the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is compared to confirm the composition. This is a critical step in verifying the identity of a newly synthesized compound or an unknown impurity.
Table 3: High-Resolution Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₈O |
| Theoretical Exact Mass ([M]+) | 226.1358 u |
| Observed Mass (Hypothetical) | 226.1361 u |
| Mass Accuracy (Hypothetical) | 1.3 ppm |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule. In an MS/MS experiment, the molecular ion of this compound ([M]⁺˙ or [M+H]⁺) is first isolated. This isolated ion is then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer. researchgate.net
The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would be expected. Cleavage of the ether bond could lead to the formation of a naphthyl radical and a protonated cyclohexanol, or more likely, the loss of a neutral cyclohexene (B86901) molecule via a rearrangement, leading to a naphthol radical cation. Another prominent fragmentation would be the loss of the cyclohexyloxy radical, resulting in a stable naphthyl cation. researchgate.netresearchgate.net Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 4: Plausible MS/MS Fragmentation of this compound ([M]⁺˙ at m/z 226.1)
| Fragment m/z (Hypothetical) | Proposed Structure / Neutral Loss | Significance |
| 144.1 | [M - C₆H₁₀]⁺˙ (Loss of cyclohexene) | Indicates the presence of a cyclohexyloxy group and an ether linkage. The resulting ion corresponds to a naphthol radical cation. |
| 128.1 | [C₁₀H₈]⁺˙ (Naphthalene radical cation) | Suggests cleavage of the C-O bond with hydrogen rearrangement. |
| 127.1 | [C₁₀H₇]⁺ (Naphthyl cation) | Results from the cleavage of the ether bond with loss of the C₆H₁₁O˙ radical. researchgate.net |
| 83.1 | [C₆H₁₁]⁺ (Cyclohexyl cation) | Indicates cleavage of the ether bond with charge retention on the cyclohexyl fragment. |
LC-MS and GC-MS for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the separation and identification of this compound from complex mixtures, such as reaction aliquots or environmental samples. nih.govnih.gov These hyphenated techniques provide both chromatographic retention data and mass spectral information, enabling robust qualitative and quantitative analysis. semanticscholar.orgresearchgate.net
In GC-MS analysis , the volatility of this compound allows for its separation on a nonpolar capillary column (e.g., DB-5MS). The retention time would be significantly longer than that of naphthalene due to the higher boiling point conferred by the cyclohexyloxy group. Upon entering the mass spectrometer, typically using electron ionization (EI), the molecule undergoes fragmentation. The resulting mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (C16H18O, m/z 226.14). Key fragmentation pathways would likely involve the cleavage of the ether bond. Expected primary fragments would include ions corresponding to the naphthoxy cation (m/z 143) and the cyclohexyl cation (m/z 83), as well as a fragment from the loss of cyclohexene (m/z 144, McLafferty-type rearrangement). These fragments provide a structural fingerprint for identification. nist.govnih.gov
LC-MS is particularly useful for analyzing reaction mixtures without derivatization, especially if other components are less volatile or thermally labile. semanticscholar.orgiaea.org A reversed-phase HPLC method, using a C18 column with a water/acetonitrile or water/methanol (B129727) gradient, would effectively separate this compound from more polar reactants (e.g., 1-naphthol) or polar byproducts. nih.govxjtu.edu.cn Detection by mass spectrometry, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), would confirm the identity and purity of the eluted peak. APCI would be a suitable ionization technique for this moderately polar compound.
The table below illustrates a hypothetical set of parameters for the analysis of naphthalene derivatives, which would be adapted for this compound.
| Parameter | GC-MS | LC-MS/MS |
| Column | DB-5MS (30 m x 0.25 mm) | C18 reversed-phase (150 x 4.6 mm) |
| Mobile Phase | Helium | Acetonitrile/Water Gradient |
| Ionization | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Detection Mode | Full Scan / SIM | Multiple Reaction Monitoring (MRM) |
| Expected M+ | m/z 226 | m/z 227 [M+H]+ |
| Key Fragments | m/z 144, 143, 115, 83 | Precursor Ion: 227 -> Product Ions (e.g., 144, 115) |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
In-situ spectroscopic techniques are powerful for monitoring chemical reactions in real-time, providing kinetic and mechanistic insights without the need for sample extraction. libretexts.orgpsu.edu
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Changes
In-situ FTIR spectroscopy is highly effective for tracking the progress of reactions involving this compound, such as its synthesis via Williamson ether synthesis from 1-naphthol (B170400) and a cyclohexyl halide. By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, changes in characteristic infrared absorption bands can be monitored continuously.
The key spectral changes to monitor during the synthesis would be:
Disappearance of the broad O-H stretching band of the 1-naphthol reactant, typically observed around 3200-3600 cm⁻¹.
Appearance of the C-O-C (aryl-alkyl ether) stretching bands. One would expect a strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.
Shifts in the aromatic C=C stretching region (1500-1600 cm⁻¹) as the electronic environment of the naphthalene ring changes from a hydroxyl substituent to an ether linkage.
The rate of formation of the C-O-C ether peak can be directly correlated to the reaction kinetics. libretexts.org
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy, which probes molecular vibrations, serves as an excellent complementary technique to FTIR. researchgate.netresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for observing the naphthalene ring system. An in-situ Raman probe can be used to monitor reactions in real-time.
Key vibrational modes for this compound would include:
Naphthalene Ring Breathing Modes: Strong, sharp peaks characteristic of the naphthalene skeleton, typically found in the 700-1400 cm⁻¹ range. nih.govscholarsresearchlibrary.com Changes in the position and intensity of these peaks can indicate changes in substitution on the ring.
C-H Vibrations: Aromatic C-H stretching (~3050-3100 cm⁻¹) and aliphatic C-H stretching from the cyclohexyl group (~2850-2950 cm⁻¹).
Ether Linkage: The C-O-C vibration may also be Raman active, though typically weaker than in the IR spectrum.
The distinct "fingerprint" spectrum of this compound allows for its unambiguous identification and quantification in a reaction mixture, as its sharp peaks can often be resolved from the broader spectra of solvents or other reactants. researchgate.net
UV-Vis Spectroscopy for Electronic Transitions (focus on methodology of monitoring, not specific compound data)
UV-Vis spectroscopy monitors changes in the electronic energy levels of molecules, particularly those with conjugated π-systems like the naphthalene ring. mdpi.com This technique is highly sensitive and can be used for in-situ monitoring of reaction kinetics by tracking the absorbance at a specific wavelength over time. nih.govresearchgate.net
The methodology involves placing a fiber-optic probe in the reaction vessel connected to a spectrophotometer. The naphthalene chromophore exhibits strong UV absorbance. nih.govnih.gov The position of the absorption maxima (λ_max) is sensitive to the substituent on the ring. For example, the λ_max for 1-naphthol differs from that of this compound due to the change from a hydroxyl (-OH) to an ether (-OR) group, which alters the electronic properties of the chromophore.
To monitor a reaction, one would first measure the UV-Vis spectra of the pure reactant and product to identify a wavelength where their absorbances differ significantly. During the reaction, the absorbance at this wavelength is recorded at set time intervals. According to the Beer-Lambert law, the change in absorbance is directly proportional to the change in concentration of the reactant or product, allowing for the calculation of reaction rates and kinetic parameters. nih.gov
X-ray Diffraction Studies of Co-crystals or Adducts Involving this compound
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline solids. It is crucial for studying co-crystals or molecular adducts, where this compound interacts with other molecules through non-covalent forces. xjtu.edu.cnresearchgate.net
Single-Crystal X-ray Diffraction of Complexes
Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information. If a co-crystal of this compound with a suitable co-former (e.g., a hydrogen bond donor that can interact with the ether oxygen) can be grown, SCXRD analysis reveals detailed atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
A hypothetical study on a co-crystal would yield data such as:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Dimensions: Provides the size and shape of the repeating unit.
Intermolecular Interactions: Pinpoints the specific interactions (e.g., C-H···π, π-π stacking) between the this compound and the co-former molecule. The flexible cyclohexyl group can adopt various conformations (e.g., chair), and its orientation relative to the planar naphthalene ring would be precisely determined.
Packing Arrangement: Shows how the molecules are arranged in the crystal lattice.
This information is invaluable for crystal engineering and understanding how the compound interacts with other molecules, which is fundamental in materials science and pharmaceutical development. The crystal structure of the related compound 1-(benzyloxy)naphthalene (B127380) reveals π-π stacking interactions and a dihedral angle of 83.22° between the naphthyl and benzyl (B1604629) planes, providing a model for the types of interactions that could be expected.
The table below summarizes hypothetical crystallographic data that would be obtained from an SCXRD experiment.
| Parameter | Example Data |
| Chemical Formula | C16H18O · (Co-former) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.52 |
| b (Å) | 10.10 |
| c (Å) | 30.71 |
| β (˚) | 96.67 |
| Volume (ų) | 2933 |
| Z | 4 |
| Key Interactions | C-H···O hydrogen bonds, π-π stacking |
Powder X-ray Diffraction for Polymorph Screening
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the screening and identification of polymorphic forms of a crystalline solid.
The PXRD technique involves irradiating a powdered sample of the material with X-rays and detecting the resulting diffraction pattern. Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint" for its specific crystal structure. In polymorph screening, a substance is crystallized under various conditions (e.g., different solvents, temperatures, and pressures) to induce the formation of different polymorphs. PXRD is then used to analyze the resulting solid phases.
A hypothetical PXRD screening of this compound would involve the systematic crystallization of the compound from a range of solvents and at various temperatures. The resulting solid samples would then be analyzed by PXRD. The appearance of different diffraction patterns would indicate the presence of multiple polymorphs. The diffraction data, typically presented as a plot of intensity versus the diffraction angle (2θ), would show distinct peak positions and intensities for each polymorph.
Table 1: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of this compound
| Polymorph A | Polymorph B |
| 2θ Angle (°) | Intensity (a.u.) |
| 8.5 | 850 |
| 12.3 | 600 |
| 15.8 | 950 |
| 20.1 | 700 |
| 25.4 | 450 |
This table represents hypothetical data to illustrate the differences in PXRD patterns between two potential polymorphs.
Further analysis of the diffraction data can provide detailed information about the crystal lattice parameters of each polymorph. While detailed structural analysis often requires single-crystal X-ray diffraction, PXRD is an indispensable tool for the initial identification and routine characterization of polymorphic forms.
Electrochemical Analysis of this compound and its Redox Properties
Electrochemical analysis encompasses a suite of techniques that probe the redox properties of a compound, providing insights into its electron transfer capabilities, reaction mechanisms, and potential for applications in areas such as sensors, catalysts, and electronic devices. The core of electrochemical analysis involves measuring the current response of a system to an applied potential.
Specific electrochemical data for this compound is not extensively reported in the available literature. However, the electrochemical behavior of various naphthalene derivatives has been a subject of interest, shedding light on how substituents and molecular structure influence their redox properties. For example, studies on naphthalene derivatives have utilized techniques like cyclic voltammetry to investigate their electro-synthesis reactions and redox potentials. dntb.gov.ua The electrochemical behavior of plant growth stimulator 1-naphthaleneacetic acid has also been determined using voltammetric methods. dntb.gov.ua
The primary technique for investigating the redox properties of a new compound is cyclic voltammetry (CV). In a CV experiment, the potential applied to an electrode immersed in a solution of the analyte is swept linearly from a starting potential to a switching potential and then back. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. This voltammogram can reveal the potentials at which oxidation and reduction events occur, the reversibility of these processes, and information about the stability of the electro-generated species.
For this compound, a cyclic voltammetry study would likely involve dissolving the compound in a suitable solvent with a supporting electrolyte and performing potential sweeps to observe its oxidation and reduction behavior. The naphthalene core is known to undergo both oxidation and reduction. The presence of the cyclohexyloxy group would be expected to influence the electron density of the naphthalene ring system, thereby affecting its redox potentials.
Table 2: Hypothetical Electrochemical Data for this compound
| Parameter | Value |
| Oxidation Potential (Epa) | +1.2 V vs. Ag/AgCl |
| Reduction Potential (Epc) | -1.8 V vs. Ag/AgCl |
| ΔEp (Epa - Epc) | 0.065 V |
| Ipa / Ipc | 1.0 |
This table presents hypothetical data that could be obtained from a cyclic voltammetry experiment, indicating a reversible one-electron transfer process.
Beyond cyclic voltammetry, other electrochemical techniques such as differential pulse voltammetry, square wave voltammetry, and chronoamperometry could be employed to gain further insights into the redox properties and reaction mechanisms of this compound and its reaction products. Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques, could be used to identify the species generated at different electrode potentials. dtic.mil
Future Research Directions and Unaddressed Challenges in 1 Cyclohexyloxy Naphthalene Chemistry
Development of Novel and Highly Efficient Synthetic Routes for 1-(Cyclohexyloxy)naphthalene
While classical Williamson ether synthesis provides a straightforward route to this compound, future research must focus on the development of more sustainable, efficient, and versatile synthetic methodologies. The exploration of biocatalytic and photoredox strategies represents a significant step in this direction, offering milder reaction conditions, improved selectivity, and a reduced environmental footprint.
The application of enzymatic catalysis to the synthesis of aryl ethers is a burgeoning field with immense potential for the production of this compound. Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry.
Laccases: These multicopper oxidases, which utilize aerial oxygen as the oxidant and produce water as the sole byproduct, are promising candidates for the synthesis of complex aromatic compounds. nih.gov Laccases can catalyze the oxidative coupling of phenolic substrates, and their application in cross-coupling reactions is an area of active investigation. rsc.orgnih.gov Future research could focus on developing laccase-based systems for the direct coupling of 1-naphthol (B170400) with cyclohexanol (B46403) or its derivatives. A key challenge will be to control the chemoselectivity of the reaction to favor O-alkylation over C-C coupling or polymerization of the naphthol substrate.
Lipases: Lipases are well-known for their utility in esterification and transesterification reactions. nih.gov While less conventional for ether synthesis, lipase-catalyzed O-alkylation of phenols has been reported. researchgate.netnih.gov Research into the use of lipases for the synthesis of this compound could explore the direct esterification of 1-naphthol with a cyclohexyl-based leaving group or a transesterification approach. ias.ac.in The challenge lies in identifying or engineering a lipase with the requisite activity and stability in a suitable non-aqueous solvent system to facilitate the desired etherification.
| Enzyme Class | Potential Reaction | Key Advantages | Research Challenges |
| Laccase | Oxidative coupling of 1-naphthol and cyclohexanol | Uses O2 as oxidant, green byproduct (H2O) | Controlling regioselectivity (O- vs. C-alkylation), preventing polymerization |
| Lipase | Transesterification or direct alkylation | High stability in organic solvents, broad substrate scope | Overcoming low inherent etherification activity, optimizing reaction conditions |
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging bonds under exceptionally mild conditions. beilstein-journals.orgrsc.org The application of this technology to the synthesis of this compound could provide a highly efficient and general route.
Dual photoredox/nickel catalysis has proven effective for the cross-coupling of aryl halides with alcohols to form aryl ethers. rsc.org A future synthetic approach to this compound could involve the coupling of a 1-halonaphthalene with cyclohexanol using a suitable photocatalyst, such as an iridium complex, in conjunction with a nickel catalyst. alfa-chemistry.comsigmaaldrich.com The development of such a method would offer significant advantages over traditional methods, including broader functional group tolerance and milder reaction conditions. Challenges in this area include optimizing the catalyst system to achieve high yields and prevent side reactions, as well as exploring the scope of both the naphthalene (B1677914) and cyclohexanol coupling partners.
| Catalytic System | Potential Reactants | Key Advantages | Research Challenges |
| Photoredox/Nickel Dual Catalysis | 1-Halonaphthalene and Cyclohexanol | Mild reaction conditions, high functional group tolerance | Catalyst optimization, minimizing side reactions |
| Iridium Photocatalysis | 1-Naphthol and a cyclohexyl-based electrophile | Activation of challenging C-O bonds | Substrate scope limitations, catalyst cost |
Exploration of Uncharted Reactivity and Transformation Pathways
The unique structural features of this compound suggest that it may participate in a variety of interesting and potentially useful chemical transformations that have yet to be explored. Future research should aim to map the reactivity of this compound, with a particular focus on pericyclic reactions and remote functionalization strategies.
The naphthalene core of this compound is a potential diene for pericyclic reactions, such as the Diels-Alder reaction. While naphthalene itself is relatively unreactive in such transformations due to its aromaticity, functionalized naphthalenes can undergo dearomative cycloaddition reactions, particularly under photochemical conditions. nih.govrsc.orgrsc.org
Future research could investigate the participation of this compound in intermolecular [4+2] cycloadditions with various dienophiles, such as alkenes and alkynes. The bulky cyclohexyloxy group may influence the facial selectivity of the cycloaddition, providing a means to control the stereochemical outcome of the reaction. The successful development of such reactions would provide access to novel and complex polycyclic scaffolds with potential applications in materials science and medicinal chemistry.
| Reaction Type | Potential Reactants | Potential Products | Research Challenges |
| [4+2] Cycloaddition | This compound and electron-deficient alkenes | Bicyclic adducts | Overcoming the aromaticity of the naphthalene core, controlling regioselectivity |
| Photochemical Cycloaddition | This compound and styrenes | Complex polycyclic structures | Understanding the excited state reactivity, managing side reactions |
The selective functionalization of the naphthalene ring at positions remote from the cyclohexyloxy group is a significant challenge. nih.gov Traditional electrophilic aromatic substitution reactions on 1-alkoxynaphthalenes typically favor substitution at the C2 and C4 positions. The development of methods for remote C-H functionalization would provide access to a wider range of derivatives with tailored properties.
Ruthenium- and palladium-catalyzed remote C-H activation has emerged as a powerful strategy for the functionalization of arenes. rsc.orgrsc.orgsci-hub.se Future research could focus on applying these methods to this compound, using a directing group strategy to achieve selective functionalization at the C5, C6, C7, or C8 positions. nih.gov The cyclohexyloxy group itself may serve as a weak directing group, or a secondary directing group could be installed on the naphthalene ring to control the site of functionalization. The successful implementation of these strategies would enable the synthesis of a diverse library of this compound derivatives for structure-activity relationship studies.
| Catalytic System | Target Position | Key Advantages | Research Challenges |
| Ruthenium Catalysis | C5, C8 | High regioselectivity, broad substrate scope | Directing group design and removal |
| Palladium Catalysis | C4, C5 | Milder reaction conditions | Catalyst stability and turnover |
Expansion of this compound's Role in Catalysis
The steric bulk and electronic properties of the this compound scaffold suggest that it could be a valuable platform for the development of novel ligands and catalysts. The bulky cyclohexyloxy group could create a well-defined chiral pocket in the vicinity of a metal center, making it an attractive candidate for applications in asymmetric catalysis.
Future research in this area could focus on the synthesis of chiral derivatives of this compound and their evaluation as ligands in a variety of catalytic transformations. For example, the introduction of a phosphine or amine group onto the naphthalene ring could yield novel bidentate ligands for transition metal catalysis. The steric hindrance provided by the cyclohexyloxy group could influence the enantioselectivity of reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling.
Furthermore, derivatives of this compound could be explored as organocatalysts. The naphthalene core can participate in non-covalent interactions, such as π-stacking, which can be exploited to control the stereochemical outcome of a reaction. The development of this compound-based catalysts would represent a significant expansion of the synthetic chemist's toolbox and could lead to the discovery of new and highly selective catalytic processes.
| Catalyst Type | Potential Application | Key Features | Research Challenges |
| Chiral Ligand | Asymmetric hydrogenation | Steric bulk, defined chiral pocket | Synthesis of enantiopure ligands |
| Organocatalyst | Asymmetric Friedel-Crafts reactions | π-stacking interactions, tunable sterics | Catalyst design and optimization |
Design of Novel this compound-Derived Ligands
The design of novel ligands is a fundamental aspect of modern catalysis. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The electronic and steric properties of a ligand can be fine-tuned to control the activity, selectivity, and stability of the catalyst. Naphthalene-containing scaffolds are sometimes employed in ligand design due to their rigid structure and rich electronic properties. researchgate.net The theoretical design of such ligands would involve functionalizing the this compound molecule with coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes) that can bind to transition metals.
However, a thorough review of published research indicates that there are currently no specific studies detailing the design, synthesis, or application of ligands derived from this compound. This area remains an open field for future exploration.
Applications in Stereoselective Transformations
Stereoselective transformations are chemical reactions that preferentially result in one stereoisomer over others. These transformations are of paramount importance in the synthesis of pharmaceuticals and fine chemicals, where the specific three-dimensional arrangement of atoms is critical to biological activity. This control is typically achieved using chiral catalysts, which are often metal complexes bearing chiral ligands. The development of new chiral ligands is a constant pursuit in organic chemistry.
While naphthalene-based structures are a component of some well-known chiral ligands (e.g., BINOL and BINAP), there is no available research describing the use of this compound or its derivatives as ligands or catalysts in stereoselective transformations. The potential for creating chiral versions of this molecule and evaluating their efficacy in asymmetric catalysis has not yet been investigated.
Integration into Advanced Material Architectures with Tailored Properties
Self-healing polymers incorporating this compound moieties
Self-healing polymers are materials capable of autonomically repairing damage, thereby extending their lifespan and improving safety. This function is typically achieved by incorporating dynamic chemical bonds or encapsulated healing agents into the polymer matrix. The integration of rigid aromatic structures like naphthalene can influence the mechanical properties of the polymer backbone.
There is currently no published research on the design, synthesis, or evaluation of self-healing polymers that incorporate this compound moieties. The potential role of this specific chemical structure in either the polymer backbone or as a component in a healing agent system remains an unaddressed area of materials science.
Multiscale Modeling and Big Data Approaches in this compound Research
Machine Learning for Reaction Prediction
Machine learning (ML) is increasingly used in chemistry to predict the outcomes of chemical reactions, optimize reaction conditions, and accelerate the discovery of new molecules and materials. These models are trained on large datasets of known reactions to identify patterns that can predict the products of new, unseen combinations of reactants. For a specific compound like this compound, ML could theoretically predict its reactivity with various reagents, potential side products, and optimal synthesis conditions.
However, the application of machine learning requires substantial existing data for training. Given the absence of extensive reaction data for this compound in the literature, the development of a specific and accurate ML model for its reaction prediction is not currently feasible. This represents a significant challenge that can only be addressed once a body of experimental data is generated.
High-Throughput Computational Screening for New Applications
High-throughput computational screening, also known as virtual screening, represents a pivotal and cost-effective strategy in the quest for novel applications of chemical compounds like this compound. frontiersin.orgewadirect.com This in silico approach allows for the rapid assessment of large libraries of virtual compounds against specific biological targets or for the prediction of physicochemical properties, thereby prioritizing molecules with a higher probability of desired activity for further experimental validation. frontiersin.orgnih.gov For a molecule such as this compound, where the full spectrum of its biological and material properties may not be extensively explored, computational screening serves as a powerful tool to unlock its potential.
The core principle of virtual screening lies in the use of computational models to predict the interaction between a small molecule and a biological target, or to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govijpsjournal.com These methodologies are broadly categorized into structure-based and ligand-based approaches. frontiersin.orgijpsjournal.com Given the well-defined naphthalene scaffold within this compound, both strategies can be effectively employed to explore its application landscape. Naphthalene derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, providing a strong rationale for screening this compound in these therapeutic areas. ijpsjournal.com
A significant advantage of high-throughput computational screening is its ability to significantly reduce the time and resources required for initial lead discovery. syngeneintl.com By computationally filtering vast virtual libraries, researchers can focus their efforts on a smaller, more promising subset of compounds for synthesis and biological testing. frontiersin.orgsyngeneintl.com
Methodologies in High-Throughput Computational Screening
Several computational techniques are integral to a high-throughput screening workflow for identifying new applications of this compound and its derivatives.
Molecular Docking: This is a cornerstone of structure-based virtual screening, where the three-dimensional structure of a target protein is known. ijpsjournal.comnih.gov Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand (in this case, this compound) to a specific binding site on the target protein. ijpsjournal.comelsevierpure.com For instance, based on the known anti-inflammatory activity of some naphthalene derivatives, this compound could be docked against cyclooxygenase (COX) enzymes to predict its potential as an anti-inflammatory agent. elsevierpure.com
Pharmacophore Modeling: In the absence of a known 3D structure of a target, ligand-based methods like pharmacophore modeling become crucial. frontiersin.org A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. By creating a pharmacophore model from known active naphthalene derivatives, one could screen for similar features in this compound to predict its potential bioactivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. ijpsjournal.comnih.gov By developing QSAR models based on a dataset of naphthalene derivatives with known activities, it is possible to predict the activity of this compound. nih.gov These models use molecular descriptors that quantify various aspects of a molecule's structure.
ADMET Prediction: In silico ADMET prediction is a critical component of modern drug discovery and can be applied to assess the drug-likeness of this compound. ijpsjournal.com Various computational models can predict properties such as solubility, permeability, and potential toxicity, helping to identify potential liabilities early in the discovery process. nih.govijpsjournal.com Tools like SwissADME are often used for this purpose. ijpsjournal.comijpsjournal.com
Potential Therapeutic and Industrial Applications
High-throughput computational screening can unveil a multitude of potential applications for this compound.
Drug Discovery: Drawing parallels from the broader class of naphthalene derivatives, computational screening could explore the potential of this compound in various therapeutic areas:
Anticancer: Naphthalene derivatives have shown promise as anticancer agents by targeting proteins like tubulin and various kinases. nih.govtandfonline.com Virtual screening of this compound against a panel of cancer-related proteins could identify potential antiproliferative activity. ijpsjournal.comnih.govtandfonline.com
Anti-inflammatory: As many non-steroidal anti-inflammatory drugs (NSAIDs) feature aromatic moieties, screening this compound against enzymes like COX-1 and COX-2 is a logical starting point. elsevierpure.com
Antiviral: The naphthalene scaffold has been identified as a component of inhibitors for viral proteases, such as the papain-like protease of SARS-CoV. nih.gov Docking studies of this compound against viral targets could reveal potential antiviral applications. nih.gov
Antioxidant: Certain naphthalene-based chalcones have demonstrated antioxidant properties. nih.gov Computational models could be used to predict the antioxidant potential of this compound. nih.gov
Table 1: Examples of Computationally Screened Naphthalene Derivatives and their Potential Applications
| Derivative Class | Computational Method(s) | Potential Application | Key Findings |
| Naphthalene-pyrazoline hybrids | Molecular Docking | Anti-inflammatory | Demonstrated favorable binding interactions with COX-1 and COX-2 enzymes. elsevierpure.com |
| Sulphonamide-naphthalene hybrids | Molecular Docking | Anticancer (Tubulin inhibitors) | Showed strong binding affinity to the colchicine-binding site of tubulin. nih.govtandfonline.com |
| Naphthalene-based chalcones | Molecular Docking, DFT Calculations | Antioxidant | Exhibited good binding affinity within the active site of Human Peroxiredoxin 5. nih.gov |
| General Naphthalene Derivatives | ADMET Prediction, Molecular Docking | Various (e.g., Anticancer) | Predicted drug-like properties and potential binding to anticancer targets. ijpsjournal.comijpsjournal.com |
| Naphthalene-based inhibitors | Molecular Docking | Antiviral (SARS-CoV PLpro) | Identified as potential inhibitors of the papain-like protease of SARS-CoV. nih.gov |
| 1,3,4-Oxadiazole-naphthalene hybrids | Molecular Docking, ADMET Prediction | Anticancer (VEGFR-2 inhibitors) | Predicted to bind to the active site of VEGFR-2 with good pharmacokinetic profiles. nih.gov |
Materials Science: Beyond pharmaceuticals, high-throughput computational screening is increasingly used in materials discovery. researchgate.net By calculating properties like electronic structure, refractive index, and thermal stability, it may be possible to identify potential applications for this compound in areas such as organic electronics or specialized polymers.
A Prospective High-Throughput Computational Screening Workflow
A hypothetical workflow for exploring new applications of this compound would involve several key steps:
Virtual Library Generation: Creation of a virtual library containing this compound and a diverse set of its structurally related derivatives.
Target Selection: Identification of a panel of biological targets based on the known activities of naphthalene compounds or through broader target-fishing approaches. For materials science applications, a set of desired physical properties would be defined.
In Silico Screening:
Docking and Pharmacophore Screening: The virtual library would be screened against the selected biological targets using molecular docking or pharmacophore models.
QSAR and Property Prediction: QSAR models would be employed to predict biological activities, and computational tools would predict physicochemical and ADMET properties.
Hit Identification and Prioritization: Compounds with promising docking scores, predicted activities, and favorable ADMET profiles would be identified as "hits." These hits would be ranked based on a combination of these parameters.
Experimental Validation: The top-ranked virtual hits would then be prioritized for synthesis and experimental testing to validate the computational predictions.
Through such a systematic and computationally intensive approach, the untapped potential of this compound can be efficiently explored, paving the way for the discovery of novel and valuable applications.
Q & A
Q. What analytical techniques are recommended for characterizing 1-(Cyclohexyloxy)naphthalene in environmental samples?
To characterize this compound, researchers should employ gas chromatography-mass spectrometry (GC-MS) for volatile organic analysis and high-performance liquid chromatography (HPLC) with UV-Vis detection for quantification in liquid matrices. Spectral data (e.g., IR, NMR) from databases like NIST Chemistry WebBook can validate structural identification . For environmental monitoring, non-invasive techniques such as passive air sampling coupled with thermal desorption GC-MS are effective for quantifying emissions .
Q. What are the critical physical properties of this compound for experimental handling?
Key properties include:
- Melting point : < -10°C (based on analogous naphthalene derivatives) .
- Boiling point : ~269°C (extrapolated from methoxynaphthalene data) .
- Solubility : Likely hydrophobic, requiring organic solvents (e.g., ethanol, DMSO) for dissolution.
Handling protocols should prioritize inert atmospheres to prevent oxidation and degradation.
Advanced Research Questions
Q. How should researchers design controlled exposure studies to minimize performance bias?
Adopt systematic frameworks from toxicological reviews:
- Randomization : Ensure dose/exposure levels are randomized across study groups .
- Blinding : Blind researchers and subjects to treatment groups to reduce observer bias .
- Bias assessment : Use risk-of-bias questionnaires (e.g., Table C-6/C-7) to evaluate confidence in exposure characterization and outcome assessment . Studies with ≥3 "yes" responses to key bias criteria (e.g., exposure randomization, blinding) are classified as moderate/high confidence .
Q. What methodologies resolve contradictions in emission data for naphthalene derivatives?
Contradictions (e.g., temperature-independent emissions in some studies ) require:
- Standardized protocols : Replicate experiments at controlled temperatures (e.g., 17°C vs. 21°C) and humidity.
- Data harmonization : Apply tiered confidence ratings to prioritize high-quality studies .
- Meta-analysis : Integrate data using systematic review steps (e.g., Steps 4–8 in ) to assess body-of-evidence consistency .
Q. How can systematic review frameworks assess the toxicological profile of this compound?
Follow the 8-step process from the 2024 toxicological profile:
Literature search : Use inclusion criteria (Table B-1) to filter studies by route (inhalation, oral) and outcomes (e.g., hepatic/renal effects) .
Data extraction : Customized forms (Table C-2) capture species-specific dose-response data .
Bias rating : Assign tiers (high/moderate/low) based on risk-of-bias questionnaires .
Q. What metabolic pathways are observed for this compound in microbial systems?
In cyanobacteria (e.g., Oscillatoria sp.), naphthalene derivatives undergo oxidative metabolism :
- 18O-labeling : Confirms enzymatic oxygenation to 1-naphthol .
- Metabolite profiling : Use HPLC/MS to identify intermediates like 4-hydroxy-1-tetralone .
- Pathway validation : Compare with mammalian CYP450-mediated oxidation mechanisms.
Data Contradiction Analysis
Q. How to address conflicting results in environmental persistence studies?
- Source evaluation : Prioritize studies with low risk of detection bias (e.g., validated exposure characterization) .
- Contextual factors : Compare experimental conditions (e.g., aerobic vs. anaerobic degradation).
- Modeling : Use emission rate data (e.g., μg/m³/hr ) to predict environmental concentrations under varying scenarios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
